molecular formula C12H15BrO3 B7941662 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene

1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene

Cat. No.: B7941662
M. Wt: 287.15 g/mol
InChI Key: RGAILPICVPHGJL-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene is an organic compound that features a benzene ring substituted with a bromine atom and an ethoxy group linked to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene typically involves the bromination of 2-[2-(1,3-dioxan-2-yl)ethoxy]benzene. This can be achieved through electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiocyanate.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

    Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene involves its ability to participate in electrophilic aromatic substitution reactionsThe ethoxy group linked to the 1,3-dioxane ring can undergo oxidation or reduction, leading to the formation of different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene is unique due to the presence of both a bromine atom and an ethoxy group linked to a 1,3-dioxane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[2-(2-bromophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c13-10-4-1-2-5-11(10)14-9-6-12-15-7-3-8-16-12/h1-2,4-5,12H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAILPICVPHGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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